5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
The compound 5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog, structurally related to naturally occurring nucleosides It features a purine base attached to a sugar moiety, making it a significant molecule in the fields of biochemistry and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and cyanamide. These react to form 4,5-diaminopyrimidine, which is then cyclized to form the purine ring system.
Dimethylation: The amino group at the 6-position of the purine ring is dimethylated using dimethylamine under basic conditions.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves deprotection of the sugar moiety to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the glycosylation step and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The purine ring can be selectively reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino groups can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Reduced purine derivatives.
Substitution: N-alkylated nucleoside analogs.
Scientific Research Applications
5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA and RNA synthesis inhibition.
Medicine: Investigated for its antiviral and anticancer properties. It can be incorporated into viral DNA, leading to chain termination.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily by mimicking natural nucleosides and getting incorporated into nucleic acids. This incorporation disrupts the normal function of DNA and RNA, leading to the inhibition of nucleic acid synthesis. The molecular targets include viral DNA polymerases and cellular enzymes involved in DNA replication.
Comparison with Similar Compounds
5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: is unique due to its specific structural modifications, which enhance its biological activity and stability. Similar compounds include:
Acyclovir: Another antiviral nucleoside analog but lacks the dimethylamino group.
Ganciclovir: Similar antiviral properties but with different sugar moiety.
Zidovudine: An antiretroviral drug with a different base structure.
These comparisons highlight the unique structural features and enhanced activity of This compound in various applications.
Properties
IUPAC Name |
5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)10-9-11(16-12(13)15-10)18(5-14-9)8-3-6(20)7(4-19)21-8/h5-8,19-20H,3-4H2,1-2H3,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQPWZYLQPUTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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